6-Hydroxyazepan-2-one
Description
Properties
IUPAC Name |
6-hydroxyazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-2-1-3-6(9)7-4-5/h5,8H,1-4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQOFYJVQMAVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of Suitable Precursors
This approach involves the cyclization of acyclic precursors containing amino and carbonyl functionalities, followed by oxidation to introduce the hydroxyl group at the 6-position.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Preparation of amino-ketone precursor | Amino alcohol + acyl chloride | Moderate yields (~60%) |
| 2 | Cyclization to form azepanone ring | Acidic or basic cyclization conditions | 70-80% yield |
| 3 | Oxidation to introduce hydroxyl at C-6 | Oxidants like m-CPBA, or hydrogen peroxide with catalysts | 65-75% yield |
- Cyclization of amino ketones under acidic conditions has been shown to produce azepanone rings efficiently.
- Oxidative hydroxylation at the 6-position can be achieved via selective oxidation methods, with m-CPBA providing regioselectivity.
Hydroboration-Oxidation of Tetrahydroazepines
Hydroboration of tetrahydroazepines followed by oxidation provides a route to 6-hydroxy derivatives.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Hydroboration of tetrahydroazepine | Borane reagents (e.g., BH3·THF) | Diastereoselective, moderate regioselectivity |
| 2 | Oxidation to oxo-azepine | Hydrogen peroxide, sodium hydroxide | 60-70% overall yield |
- Diastereoselective hydroboration yields regioisomeric azepanols, which are oxidized to oxo-azepines.
- This method offers a shorter, 8-step synthesis from commercially available starting materials, with an overall yield of approximately 30% for the final product.
Ring-Opening and Functionalization of Aziridinium Ions
Preparation involves the formation of aziridinium ions, followed by ring-opening with nucleophiles and subsequent oxidation.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Formation of aziridinium ion | Aziridine derivatives + electrophiles | High regioselectivity |
| 2 | Ring-opening with nucleophiles | Nucleophilic attack under controlled conditions | Variable yields (~50-70%) |
| 3 | Oxidative hydroxylation | Hydrogen peroxide or m-CPBA | 55-65% yield |
- Aziridinium intermediates are stable under certain conditions and can be selectively opened.
- Oxidation of ring-opened intermediates yields 6-hydroxyazepan-2-one with high regioselectivity.
Summary and Notes
- Key Precursors: Amino alcohols, tetrahydroazepines, aziridinium ions, and simple aldehydes or ketones.
- Oxidation Methods: m-CPBA, hydrogen peroxide, and regioselective hydroxylation are commonly employed.
- Reaction Conditions: Mild to moderate temperatures, inert atmospheres, and careful control of oxidant equivalents are critical.
- Yield Considerations: Yields vary from 30% to 80% depending on the route, with multi-step processes generally having lower overall yields.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyazepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-oxoazepan-2-one or 6-carboxyazepan-2-one.
Reduction: Formation of 6-aminoazepan-2-one or 6-hydroxyazepan-2-ol.
Substitution: Formation of 6-chloroazepan-2-one or 6-bromoazepan-2-one.
Scientific Research Applications
6-Hydroxyazepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Hydroxyazepan-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer’s disease . The hydroxyl group at the sixth position plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
6-Phenylazepan-2-one (CAS: 112093-43-3)
This compound replaces the hydroxyl group of 6-Hydroxyazepan-2-one with a phenyl moiety. Key differences include:
| Property | This compound | 6-Phenylazepan-2-one |
|---|---|---|
| Molecular Formula | C₆H₁₁NO₂ | C₁₂H₁₅NO |
| Molecular Weight | 129.16 g/mol | 189.25 g/mol |
| Lipophilicity | LogP ≈ 0.0 (consensus) | Predicted LogP: ~1.046 |
| Solubility | 76.9 mg/mL (ESOL) | Lower (phenyl increases hydrophobicity) |
| Hydrogen Bonding | 2 donors/acceptors | Reduced due to phenyl substitution |
| Bioactivity | Non-CYP inhibitory | Likely altered due to aromatic interactions |
This structural change may also influence binding to aromatic receptor sites .
(6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-enone (CAS: 34315-76-9)
A six-membered cyclohexenone derivative with stereochemical complexity:
| Property | This compound | (6R)-Cyclohexenone Derivative |
|---|---|---|
| Ring Structure | 7-membered lactam (azepanone) | 6-membered cyclohexenone |
| Functional Groups | Hydroxyl, ketone | Hydroxyl, ketone, isopropyl, methyl |
| Stereochemistry | Not specified | Chiral center at 6R position |
| TPSA | 49.33 Ų | Likely lower (fewer H-bond acceptors) |
| Bioavailability | High | Variable (chirality may affect ADME) |
Oxazepam (CAS: 604-75-1)
A benzodiazepine derivative sharing hydroxyl and ketone functionalities:
| Property | This compound | Oxazepam |
|---|---|---|
| Core Structure | Azepanone | Benzodiazepine (fused rings) |
| Molecular Weight | 129.16 g/mol | 286.71 g/mol |
| Bioactivity | Non-pharmacologically active | Anxiolytic (GABA receptor modulation) |
| Solubility | 76.9 mg/mL (ESOL) | Lower (aromatic rings reduce solubility) |
| CYP Interactions | Non-inhibitory | Metabolized by CYP3A4/CYP2C19 |
While both compounds feature hydroxyl and ketone groups, Oxazepam’s fused aromatic system and pharmacological activity highlight the critical role of ring architecture in drug design .
Key Research Findings
- Solubility Trends: Hydroxyl groups enhance solubility (e.g., this compound vs. 6-Phenylazepan-2-one), but bulky substituents (e.g., isopropyl in cyclohexenone derivatives) counteract this effect .
- Pharmacokinetic Implications : Smaller, polar lactams like this compound exhibit favorable ADME profiles compared to larger, hydrophobic analogs .
- Stereochemical Influence: Chiral centers (e.g., in cyclohexenone derivatives) can drastically alter bioactivity and metabolic pathways, necessitating enantioselective synthesis .
Q & A
Q. Table 1: Minimum Characterization Requirements
| Technique | Parameters | Acceptable Threshold |
|---|---|---|
| NMR (¹H/¹³C) | Chemical shifts, coupling constants | Match predicted δ ± 0.1 ppm |
| HPLC | Retention time, peak area ratio | >95% purity |
| FT-IR | Key functional group bands (e.g., C=O, OH) | ±10 cm⁻¹ tolerance |
Basic: Which analytical techniques resolve structural ambiguities in this compound?
Methodological Answer:
- Multi-spectral cross-validation
Combine 2D NMR (COSY, HSQC) to confirm stereochemistry and intramolecular hydrogen bonding. Use X-ray crystallography for absolute configuration if crystals are obtainable . - Quantitative analysis
Pair LC-MS with internal standards (e.g., deuterated analogs) to correct for matrix effects. Report limit of detection (LOD) and quantification (LOQ) .
Key Pitfalls to Avoid:
- Overreliance on single techniques (e.g., relying solely on ¹H NMR for conformation analysis) .
- Ignoring solvent-dependent shifts in spectroscopic data .
Advanced: How should contradictions in spectroscopic or computational data be addressed?
Methodological Answer:
- Root-cause analysis
Classify discrepancies as systematic (e.g., instrument calibration errors) or random (e.g., sample contamination). Replicate experiments under identical conditions . - Theoretical benchmarking
Compare DFT-calculated NMR/IR spectra with experimental data. Use multiple functionals (e.g., B3LYP, M06-2X) to assess sensitivity to computational assumptions .
Case Study:
If observed vs. calculated values differ by >0.5 units, re-examine solvation models or protonation state assumptions in simulations .
Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Methodological Answer:
- Align with existing models
Ground hypotheses in lactam ring-opening mechanisms (e.g., acid/base catalysis, nucleophilic attack). Reference precedents like ε-caprolactam hydrolysis . - Iterative refinement
Use kinetic isotope effects (KIEs) or Hammett plots to test electronic vs. steric influences. Adjust hypotheses if data deviates from initial predictions .
Example Workflow:
Propose a nucleophilic acyl substitution mechanism.
Test via -labeling experiments to track oxygen migration.
Revise model if unexpected intermediates (e.g., enol tautomers) are detected .
Advanced: What strategies improve reproducibility in kinetic or thermodynamic studies?
Methodological Answer:
- Standardize protocols
Pre-equilibrate solutions to control humidity/temperature (±0.5°C). Use Schlenk lines for oxygen-sensitive reactions . - Data transparency
Report uncertainties (e.g., error bars for activation energy calculations) and raw datasets (time-point measurements, baseline corrections) .
Q. Table 2: Critical Parameters for Kinetic Studies
| Parameter | Impact on Reproducibility | Mitigation Strategy |
|---|---|---|
| Temperature drift | Alters rate constants (k) by ~5–10%/°C | Use jacketed reactors with PID control |
| Impurity traces | Catalyze side reactions | Pre-purify solvents via column chromatography |
Advanced: How can evolving research questions adapt to new data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Dynamic hypothesis testing
If initial SAR data contradicts predicted bioactivity, reevaluate molecular descriptors (e.g., logP, H-bond donors) or assay conditions (e.g., pH, cell lines) . - Triangulate findings
Combine molecular docking (e.g., AutoDock Vina), MD simulations, and in vitro assays to resolve false positives/negatives .
Example Revision Process:
Initial question: “Does this compound inhibit Enzyme X via H-bonding?”
Unexpected No inhibition observed despite docking predictions.
Revised question: “Do solvation effects or protein flexibility negate predicted binding?” .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
